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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951 Get Quote

A Technical Guide to 2-Chloropyrimidine-4-
carbonitrile
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloropyrimidine-4-
carbonitrile, a key heterocyclic intermediate. It covers the molecule's structural and chemical

properties, detailed experimental protocols for its synthesis, its characteristic reactivity, and its

applications in research and development, particularly within the pharmaceutical and

agrochemical sectors.

Molecular Identity and Structure
2-Chloropyrimidine-4-carbonitrile is a substituted pyrimidine, which is a six-membered

aromatic heterocycle containing two nitrogen atoms. The ring is functionalized with a chlorine

atom at position 2 and a nitrile (cyano) group at position 4. This specific arrangement of

functional groups makes it a versatile building block in organic synthesis.

Caption: 2D structure of 2-Chloropyrimidine-4-carbonitrile.
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Identifier Value

IUPAC Name 2-chloropyrimidine-4-carbonitrile

Synonyms 2-Chloro-4-cyanopyrimidine[1]

CAS Number 75833-38-4[1][2][3]

Molecular Formula C₅H₂ClN₃[2][3]

Molecular Weight 139.54 g/mol [2][3]

Canonical SMILES C1=CN=C(N=C1C#N)Cl

| InChI Key | HXVQPZSXXYOZMP-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties
The physical properties and key spectral features of 2-Chloropyrimidine-4-carbonitrile are

summarized below. While experimental spectral data is limited, characteristic values are

provided based on the known functional groups.

Table 2: Physicochemical and Spectroscopic Data
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Property Value Source/Reference

Appearance Faint yellow solid [4]

Melting Point 53-55 °C N/A

Boiling Point 331.3 ± 15.0 °C at 760 mmHg N/A

Solubility

Insoluble in water; Soluble in

polar organic solvents (e.g.,

DMSO, DMF).

N/A

Storage Conditions
Store at 4°C, sealed, away

from moisture.[3]
N/A

¹H NMR (Predicted)

Two signals (doublets)

expected in the aromatic

region (δ ≈ 8.0-9.5 ppm).

Based on pyrimidine

structures[5][6]

¹³C NMR (Predicted)

~5 signals expected: ~3 in the

aromatic region (δ ≈ 110-165

ppm), 1 for the nitrile (C≡N) (δ

≈ 115-120 ppm), and 1 for the

C-Cl carbon.

Based on general chemical

shifts[7]

IR (cm⁻¹, Predicted)

~2230 (C≡N stretch, strong),

~1500-1600 (C=N, C=C ring

stretches), ~700-800 (C-Cl

stretch).

Based on typical IR

frequencies[6]

| Mass Spec (m/z) | Molecular Ion (M⁺): 139, with an M+2 peak at 141 in an ~3:1 ratio due to

³⁵Cl/³⁷Cl isotopes. |[2] |

Synthesis and Experimental Protocols
The synthesis of 2-Chloropyrimidine-4-carbonitrile can be achieved through various

standard heterocyclic chemistry transformations. A common and effective method is the

chlorination of the corresponding hydroxypyrimidine precursor using a strong chlorinating agent

like phosphorus oxychloride (POCl₃).
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General Synthesis Workflow

Starting Material:
2-Hydroxypyrimidine-4-carbonitrile

Reaction:
Add POCl₃ (Phosphorus Oxychloride)

Optional: Add catalytic DMF

Heating:
Reflux mixture at ~100-110°C

Monitor reaction by TLC

Work-up:
Cool mixture

Quench carefully with ice water

Extraction:
Extract with an organic solvent

(e.g., Dichloromethane or Ethyl Acetate)

Purification:
Dry organic layer (e.g., Na₂SO₄)

Concentrate under vacuum
Purify via column chromatography

Final Product:
2-Chloropyrimidine-4-carbonitrile

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-Chloropyrimidine-4-carbonitrile.
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Detailed Experimental Protocol: Chlorination of 2-
Hydroxypyrimidine-4-carbonitrile
This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

2-Hydroxypyrimidine-4-carbonitrile (1.0 eq)

Phosphorus oxychloride (POCl₃) (5-10 eq)

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, add 2-Hydroxypyrimidine-4-carbonitrile.

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add

phosphorus oxychloride (5-10 equivalents). A catalytic amount of DMF can be added to

facilitate the reaction.

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous

stirring.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is fully consumed (typically 2-4 hours).

Quenching: After completion, cool the reaction mixture to room temperature. Slowly and

carefully pour the mixture into a beaker of crushed ice with stirring to quench the excess

POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume

hood.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with

dichloromethane.

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃

solution, water, and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by flash column chromatography on silica gel,

typically using a gradient of ethyl acetate in hexanes, to yield pure 2-Chloropyrimidine-4-
carbonitrile.

Chemical Reactivity and Mechanisms
The chemical behavior of 2-Chloropyrimidine-4-carbonitrile is dominated by the electron-

deficient nature of the pyrimidine ring, which is further enhanced by the presence of the nitrile

group. The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic

Substitution (SₙAr).

The C2 position is activated towards nucleophilic attack because it is flanked by two

electronegative nitrogen atoms, which can effectively stabilize the negative charge in the

Meisenheimer intermediate complex that forms during the reaction.[8][9] This makes the

compound an excellent electrophile for reactions with a wide range of nucleophiles, including

amines, alcohols, and thiols.
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General Mechanism for SₙAr Reaction

2-Chloropyrimidine-
4-carbonitrile + Nucleophile (Nu⁻)

Nucleophilic Attack:
Nu⁻ attacks the C2 carbon, breaking

the aromaticity of the ring.

Meisenheimer Complex:
A stabilized, negatively charged

intermediate is formed.

Chloride Elimination:
The aromaticity is restored by the

elimination of the chloride leaving group (Cl⁻).

Substituted Product:
2-(Nu)-pyrimidine-4-carbonitrile

Click to download full resolution via product page

Caption: Logical workflow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Applications in Drug Development and Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. 2-Chloropyrimidine-4-carbonitrile serves as a valuable and versatile

intermediate for the synthesis of more complex, biologically active molecules.

Scaffold for Kinase Inhibitors: The pyrimidine core is central to many small-molecule kinase

inhibitors used in oncology. The C2 and C4 positions allow for the introduction of various

substituents that can interact with the hinge region and other key pockets of protein kinases.
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Synthesis of Antiviral and Antibacterial Agents: Pyrimidine derivatives are fundamental

components of nucleoside analogues and other compounds with antimicrobial properties.

Agrochemical Development: Substituted pyrimidines are also utilized in the development of

novel herbicides and pesticides.

The reactivity of the C2-chloro group allows for the straightforward diversification of molecular

libraries, enabling structure-activity relationship (SAR) studies crucial for optimizing lead

compounds in drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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